N-isopropyl-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-isopropyl-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl or aryl halides, bases like potassium carbonate (K2CO3) or sodium hydride (NaH)
Major Products:
Oxidation: Quinazolinone derivatives
Reduction: Amine derivatives
Substitution: Various alkyl or aryl-substituted quinazoline derivatives
Scientific Research Applications
N-isopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
6,7-Dimethoxyquinazolin-4-amine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
N-methyl-6,7-dimethoxyquinazolin-4-amine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
N-ethyl-6,7-dimethoxyquinazolin-4-amine: Contains an ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: N-isopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .
Properties
IUPAC Name |
6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRQWDUZYUMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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